molecular formula C23H21N3O2 B11403778 N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B11403778
M. Wt: 371.4 g/mol
InChI Key: VPBUKTMWYJNTAT-UXBLZVDNSA-N
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Description

N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves the condensation of 2-furoic acid with appropriate amines under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing furan derivatives . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle arrest . The activation of pathways like p53-p21CIP1/WAF1 has been observed in certain studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring with a benzodiazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N3O2/c27-23(21-13-7-17-28-21)24-15-14-22-25-19-11-4-5-12-20(19)26(22)16-6-10-18-8-2-1-3-9-18/h1-13,17H,14-16H2,(H,24,27)/b10-6+

InChI Key

VPBUKTMWYJNTAT-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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